4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide
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Overview
Description
4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide typically involves multiple steps, including nitration, methoxylation, and benzotriazole formationThe final step involves the formation of the benzotriazole ring, which is achieved through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as ultrasonic irradiation and the use of Lewis acidic ionic liquids as catalysts. These methods offer advantages such as higher yields, shorter reaction times, and eco-friendly processes .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon. Oxidizing agents such as potassium permanganate may be used for oxidation reactions .
Major Products
The major products formed from these reactions include amines, substituted benzamides, and various derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H17N5O5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C21H17N5O5/c1-30-16-7-5-15(6-8-16)25-23-17-9-4-14(12-18(17)24-25)22-21(27)13-3-10-20(31-2)19(11-13)26(28)29/h3-12H,1-2H3,(H,22,27) |
InChI Key |
KKHDKDURZXEEJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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